molecular formula C7H12N6O2 B11024615 N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide

N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide

Cat. No.: B11024615
M. Wt: 212.21 g/mol
InChI Key: DDUZWEPSFZYIJP-UHFFFAOYSA-N
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Description

N~1~-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base . The hydrazinecarboximidamide moiety is then attached through a subsequent reaction involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N6O2

Molecular Weight

212.21 g/mol

IUPAC Name

1-amino-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C7H12N6O2/c1-15-3-4-2-5(14)11-7(10-4)12-6(8)13-9/h2H,3,9H2,1H3,(H4,8,10,11,12,13,14)

InChI Key

DDUZWEPSFZYIJP-UHFFFAOYSA-N

Isomeric SMILES

COCC1=CC(=O)NC(=N1)/N=C(\N)/NN

Canonical SMILES

COCC1=CC(=O)NC(=N1)N=C(N)NN

Origin of Product

United States

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